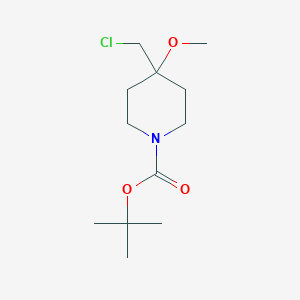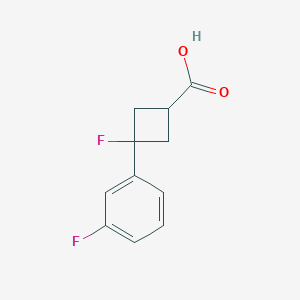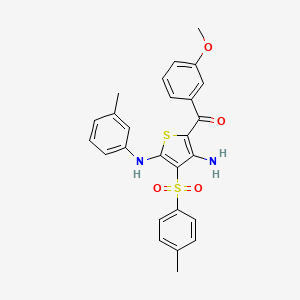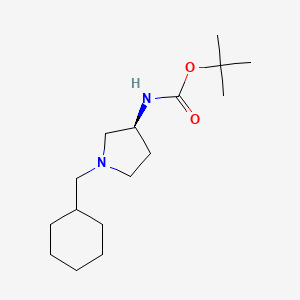
3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Methoxypyrazine Group: This step involves the nucleophilic substitution reaction where the pyrazine ring is introduced.
Formation of the Final Product: The final step involves the coupling of the methoxyphenyl group with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including potential therapeutic effects.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve:
Binding to Receptors: Interacting with specific receptors in the body to elicit a biological response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal Transduction Pathways: Modulating signal transduction pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-1-(3-piperidin-1-yl)propan-1-one: Lacks the methoxypyrazine group.
3-(4-Methoxyphenyl)-1-(3-((3-chloropyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one: Contains a chloropyrazine group instead of a methoxypyrazine group.
Uniqueness
The presence of the methoxypyrazine group in 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one may confer unique properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-16-8-5-15(6-9-16)7-10-18(24)23-13-3-4-17(14-23)27-20-19(26-2)21-11-12-22-20/h5-6,8-9,11-12,17H,3-4,7,10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFXTFCSXQTPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)

![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/new.no-structure.jpg)
![2-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-6-fluorobenzamide](/img/structure/B2375417.png)


![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B2375423.png)



![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)
![N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2375430.png)


